![molecular formula C11H17NO B1661463 1-[(苄基)(甲基)氨基]丙-2-醇 CAS No. 91339-81-0](/img/structure/B1661463.png)
1-[(苄基)(甲基)氨基]丙-2-醇
概述
描述
1-[Benzyl(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain
科学研究应用
1-[Benzyl(methyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of beta-blockers and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
作用机制
Target of Action
The primary target of 1-[Benzyl(methyl)amino]propan-2-ol is class-IIa histone deacetylases (HDACs) . HDACs play a key role in various cancers and diseases of the central nervous system such as Alzheimer’s and Huntington’s diseases . Specifically, the dysregulation of class-IIa HDACs leads to memory and cognitive impairment, dementia, and behavioral changes .
Mode of Action
The compound interacts with its targets through a process known as aminomethylation . This is a three-component enantioselective catalytic process that involves the compound, an aldehyde, and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline . The reaction is facilitated by a chiral catalyst, pseudoephedrine .
Biochemical Pathways
The aminomethylation process affects the Mannich reaction pathway . This pathway is one of the most important carbon–carbon bond-forming reactions in organic synthesis, widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Pharmacokinetics
The compound’s solubility in water and its density, similar to that of water , suggest that it may have good bioavailability
Result of Action
The result of the aminomethylation process is the formation of anti/syn-isomeric amino keto ethers of the aromatic series . These products are optically pure and are produced in high yields .
Action Environment
The aminomethylation process is carried out in an aqueous medium . Water is a useful solvent for organic synthesis due to its safety and low cost . The reaction is facilitated by a chiral catalyst, pseudoephedrine, and occurs at a temperature of 25–30 °C . These environmental factors influence the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
1-[Benzyl(methyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with acetone, followed by reduction with sodium borohydride. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as methanol or ethanol.
Another method involves the reaction of benzyl chloride with N-methylpropan-2-amine in the presence of a base such as sodium hydroxide. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 1-[Benzyl(methyl)amino]propan-2-ol may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions are employed to achieve efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.
化学反应分析
Types of Reactions
1-[Benzyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzyl methyl ketone.
Reduction: N-methylpropan-2-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Phenylacetone: An organic compound with a similar structure, used in the synthesis of amphetamines.
2-Amino-2-methylpropan-1-ol: A related compound with a similar functional group arrangement, used in the synthesis of pharmaceuticals and as a buffer in biochemical applications.
Uniqueness
1-[Benzyl(methyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl group provides additional stability and lipophilicity, enhancing its potential as a drug candidate. The presence of both amine and alcohol functionalities allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-[benzyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCOCGZDBXUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283197 | |
| Record name | 1-[benzyl(methyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91339-81-0 | |
| Record name | NSC30329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[benzyl(methyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
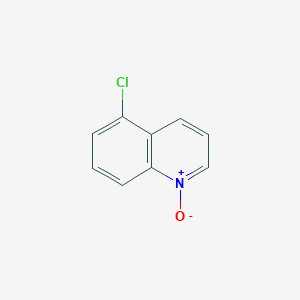
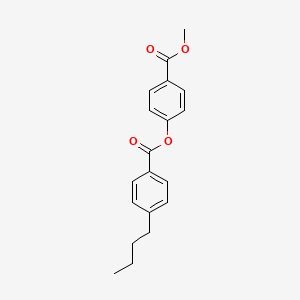
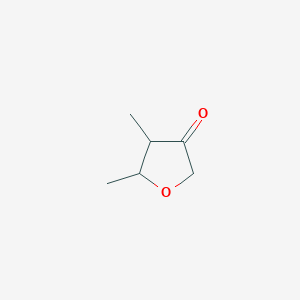
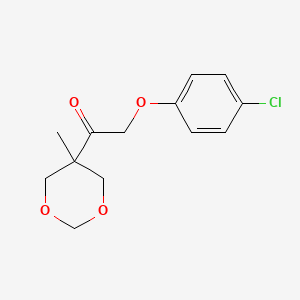
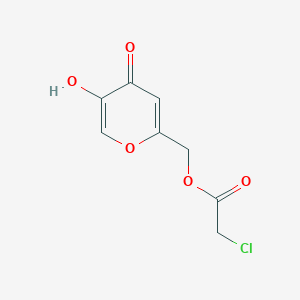
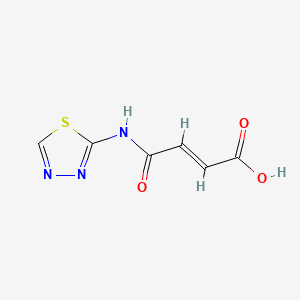
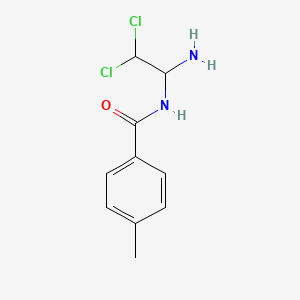
phosphanium iodide](/img/structure/B1661389.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B1661397.png)
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline](/img/structure/B1661399.png)
Amine HCl](/img/structure/B1661401.png)
![6-Chloro-3-methyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B1661402.png)
